
2-Methoxy-2-phenylpropanoic acid
Overview
Description
2-Methoxy-2-phenylpropanoic acid is a compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a powder at room temperature .
Molecular Structure Analysis
The compound has a molecular weight of 180.20, an exact mass of 180.078644241 g/mol, and a topological polar surface area of 46.5 Ų . It has one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds .Physical And Chemical Properties Analysis
2-Methoxy-2-phenylpropanoic acid is a powder at room temperature with a melting point of 35-40°C . It has a molecular weight of 180.20, an exact mass of 180.078644241 g/mol, and a topological polar surface area of 46.5 Ų .Scientific Research Applications
Organic Synthesis
2-Methoxy-2-phenylpropanoic acid: is used as a precursor in organic synthesis. Its structure allows for various chemical reactions, including esterification and amidation, which are fundamental in synthesizing complex molecules for pharmaceuticals and agrochemicals .
Chiral Resolution Agents
This compound is utilized in the chiral resolution of amino acids and alcohols. The acid forms diastereomeric salts or esters with chiral amines or alcohols, which can be separated by crystallization or other means to obtain enantiomerically pure substances .
Analytical Chemistry
In analytical chemistry, 2-Methoxy-2-phenylpropanoic acid is employed as a derivatization agent. It reacts with various compounds to form derivatives that are more easily detectable or separable by chromatographic techniques, enhancing the accuracy of analytical methods .
Material Science
The acid finds applications in material science, particularly in the development of organic semiconductors. Its phenyl group can contribute to π-π stacking interactions, which are crucial for the charge transport in organic electronic devices .
Medicinal Chemistry
In medicinal chemistry, 2-Methoxy-2-phenylpropanoic acid serves as a building block for drug discovery. Its methoxy and phenyl groups are common motifs in drug molecules, and its modification can lead to new pharmacologically active compounds .
Molecular Biology
The compound is also relevant in molecular biology research. It can be used to modify nucleic acids or proteins, thereby altering their properties for studies on DNA-protein interactions or the development of new biotechnological tools .
Safety and Hazards
properties
IUPAC Name |
2-methoxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(13-2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVVKQANLPHXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322790, DTXSID20875994 | |
| Record name | 2-methoxy-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIONICACID2METHOXY2PHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7472-67-5 | |
| Record name | NSC402043 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methoxy-2-phenylpropanoic acid in chemical analysis?
A1: 2-Methoxy-2-phenylpropanoic acid, commonly known as Mosher's Acid, serves as a crucial chiral derivatizing agent (CDA). [, , , , ] This means it reacts with chiral molecules, like alcohols or amines, to form diastereomeric esters or amides. These diastereomers, unlike enantiomers, possess distinct physical properties, making them easily distinguishable by techniques like NMR spectroscopy and HPLC. [, , , ] By analyzing the spectral differences, researchers can determine the enantiomeric purity and even the absolute configuration of the original chiral molecule. [, , ]
Q2: How does the structure of Mosher's Acid contribute to its effectiveness as a CDA?
A2: The effectiveness of Mosher's Acid stems from its unique structural features:
- The trifluoromethyl (CF3) group: This strongly electron-withdrawing group enhances the chemical shift dispersion in NMR spectra, making it easier to differentiate between diastereomers. [, ]
- The methoxy (OCH3) group: This group plays a crucial role in dictating the conformation of the Mosher's Acid derivative. [] X-ray crystallography studies reveal that the methoxy group participates in a "bifurcated hydrogen bond" or "methoxy-group-assisted salt bridge" with the target molecule. [] This interaction contributes to the observed conformational preferences in the derivative, impacting the NMR data. []
- The phenyl group: This aromatic ring can engage in π-π interactions with the target molecule, further influencing the conformation and enhancing NMR spectral differences. []
Q3: Can you elaborate on the conformational preferences observed in Mosher's Acid derivatives?
A3: X-ray crystallography and Cambridge Structural Database (CSD) analyses of Mosher's esters, particularly those derived from secondary alcohols, highlight specific conformational trends. [] A significant portion (~65%) of these esters exhibit a dihedral angle between the ester carbonyl and the CF3 group within the range of -30° to 0°. [] This preferential conformation arises from the combined influence of steric factors and the aforementioned methoxy-group-assisted interactions. [] Understanding these conformational preferences is crucial for accurate interpretation of NMR data and subsequent determination of absolute configuration.
Q4: Are there any limitations or challenges associated with using Mosher's Acid as a CDA?
A4: While a powerful tool, the use of Mosher's Acid as a CDA presents certain considerations:
Q5: Beyond chiral analysis, are there other applications of Mosher's Acid derivatives?
A5: Yes, Mosher's Acid derivatives find applications in studying biological systems. For instance, researchers synthesized (R)- and (S)-3,3,3-trifluoro-2-phenylpropanoyl isocyanates, reactive analogs of Mosher's Acid, to investigate phloem transport in plants. [, ] By comparing the translocation of these enantiomeric isocyanates, the study concluded that stereospecific carriers were not involved in the phloem transport of the tested weak acids. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




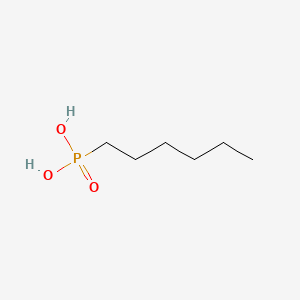
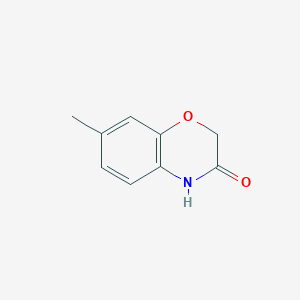
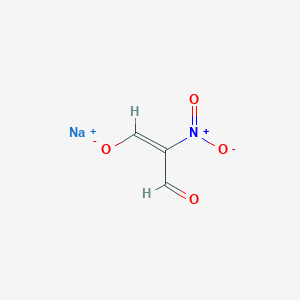
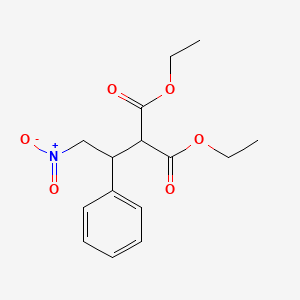

![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)


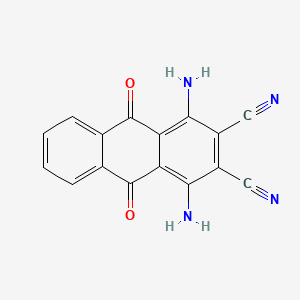

![Dibenzo[a,l]pentacene](/img/structure/B1362538.png)

